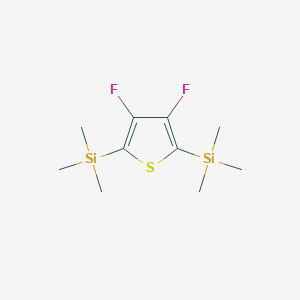
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene
Overview
Description
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is a chemical compound with the molecular formula C10H18F2SSi2 . It belongs to the class of thiophenes, which are heterocyclic fluorinated building blocks .
Molecular Structure Analysis
The molecular weight of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is 264.48 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is a liquid at 20°C . It has a boiling point of 98°C at 8 mmHg and a flash point of 72°C . The refractive index is 1.47 . It should be stored at a temperature between 0-10°C under inert gas . It is sensitive to air and heat .Scientific Research Applications
Versatile Building Block for Thiophenes
3,4-Bis(trimethylsilyl)thiophene, closely related to 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene, has been demonstrated as a versatile building block in the synthesis of various thiophene derivatives. Its use in regiospecific mono-ipso-substitution followed by palladium-catalyzed cross-coupling reactions has enabled the creation of unsymmetrically 3,4-disubstituted thiophenes, showcasing its adaptability in organic synthesis (Ye & Wong, 1997).
Regiospecific Synthesis
Another study demonstrates the use of 3,4-bis(trimethylsilyl)thiophene in the regiospecific synthesis of 3,4-disubstituted thiophenes, highlighting its importance in the precise and controlled synthesis of complex thiophene structures (Ye & Wong, 1996).
Structural Aspects in Photoluminescence
2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, closely related to the compound of interest, is significant in the field of photoluminescence. Its high efficiency in blue fluorescence emission in solid state and its structural properties make it a candidate for exploration in the field of materials science and optoelectronics (Tedesco et al., 2001).
Electrochemical Applications
The electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene has been shown to produce highly conducting films. This highlights its potential use in the creation of advanced materials with specific electrical properties, possibly relevant in the field of electronics and nanotechnology (Masuda, Taniki, & Kaeriyama, 1992).
Optoelectronic Properties Tuning
The modification of thiophene 1,1-dioxides through the use of 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide in Stille cross-coupling reactions has been explored to tune their optoelectronic properties. This research provides insights into how subtle changes in molecular structure can significantly impact the electronic and optical behavior of materials (Tsai et al., 2013).
Safety And Hazards
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDYHMAKPKADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659808 | |
| Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene | |
CAS RN |
347838-12-4 | |
| Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)

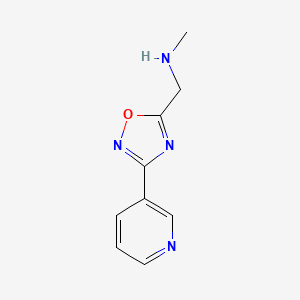
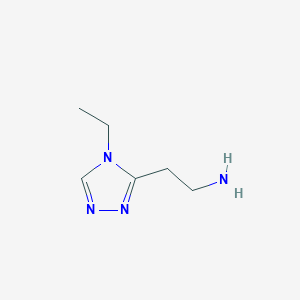
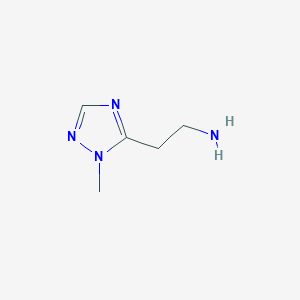
![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)
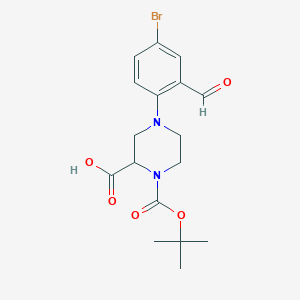
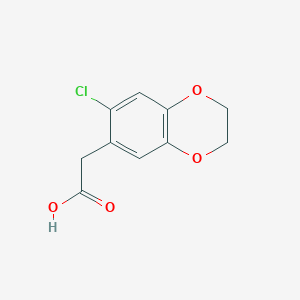
![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)
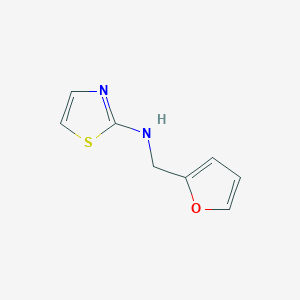
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
